ethyl 3'-(4-bromophenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of benzothiazole and thiadiazole rings in its structure makes it an interesting subject for research due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method starts with the reaction of 4-bromophenylhydrazine with carbon disulfide in the presence of potassium hydroxide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate then undergoes cyclization with ethyl 2-bromoacetate to form the spiro compound . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro or carbonyl groups present in the compound.
Scientific Research Applications
Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying the reactivity of spiro compounds.
Mechanism of Action
The mechanism of action of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is not fully understood, but it is believed to involve the interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells, leading to cell death. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds such as:
Spiro[indoline-3,2’-thiazolidin]-2-one: Known for its anticancer properties.
Spiro[indoline-3,2’-pyrrolidine]-2,5’-dione: Used in the synthesis of various pharmaceuticals.
Spiro[indoline-3,2’-oxindole]-2-one: Studied for its potential as an anti-inflammatory agent.
The uniqueness of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its specific structure, which combines the properties of benzothiazole and thiadiazole rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14BrN3O2S2 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)spiro[1,3,4-thiadiazole-5,2'-3H-1,3-benzothiazole]-2-carboxylate |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-2-23-16(22)15-20-21(12-9-7-11(18)8-10-12)17(25-15)19-13-5-3-4-6-14(13)24-17/h3-10,19H,2H2,1H3 |
InChI Key |
BJQTWPBQPOWFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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